5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole
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Overview
Description
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Scientific Research Applications
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique structural properties.
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been found to interact with various biological targets
Biochemical Pathways
It’s plausible that the compound could affect various pathways depending on its biological targets . The downstream effects would also depend on the specific pathways affected.
Pharmacokinetics
These properties would have a significant impact on the compound’s bioavailability, determining how much of the compound reaches its targets in the body
Result of Action
The molecular and cellular effects of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole’s action are currently unknown. These effects would be determined by the compound’s interaction with its targets and the biochemical pathways it affects .
Biochemical Analysis
Biochemical Properties
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole interacts with various enzymes, proteins, and other biomolecules. It is obtained by dehydration of fructose and other cellulose derivatives using hydrochloric acid
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
This compound may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as effects on metabolic flux or metabolite levels
Transport and Distribution
It could potentially interact with transporters or binding proteins, and could have effects on its localization or accumulation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with chloromethyl oxirane in the presence of a base to form the desired oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize advanced catalytic systems and optimized reaction conditions to scale up the production efficiently. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions:
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of more saturated heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions with solvents like acetonitrile or ethanol.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperature conditions.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloromethyl-2-methoxy-benzaldehyde
- 5-Chloromethyl-2-hydroxyl-benzaldehyde
- 2-Chloro-5-(chloromethyl)pyridine
Uniqueness
5-(Chloromethyl)-3-cyclopropyl-1,2-oxazole stands out due to its cyclopropyl group, which imparts unique steric and electronic properties
Properties
IUPAC Name |
5-(chloromethyl)-3-cyclopropyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c8-4-6-3-7(9-10-6)5-1-2-5/h3,5H,1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNVMHFYHRWOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=C2)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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